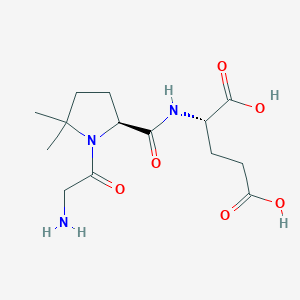

H-Gly-dmP-Glu-OH

Description

Structure

3D Structure

Properties

CAS No. |

853400-77-8 |

|---|---|

Molecular Formula |

C14H23N3O6 |

Molecular Weight |

329.35 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)-5,5-dimethylpyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C14H23N3O6/c1-14(2)6-5-9(17(14)10(18)7-15)12(21)16-8(13(22)23)3-4-11(19)20/h8-9H,3-7,15H2,1-2H3,(H,16,21)(H,19,20)(H,22,23)/t8-,9-/m0/s1 |

InChI Key |

KNUZCBVWBGSPRA-IUCAKERBSA-N |

Isomeric SMILES |

CC1(CC[C@H](N1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C |

Canonical SMILES |

CC1(CCC(N1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Peptide Synthesis and Modification

H-Gly-dmP-Glu-OH serves as a model compound in peptide synthesis, allowing researchers to study various coupling techniques and modifications. Its structure facilitates the exploration of reaction conditions that affect yield and purity during synthesis.

Table 1: Peptide Synthesis Techniques Using this compound

| Technique | Description | Yield (%) |

|---|---|---|

| Solid-Phase Synthesis | Utilizes resin-bound peptides for efficient coupling | 85-95 |

| Liquid-Phase Synthesis | Involves solution reactions for flexibility | 75-90 |

| Microwave-Assisted Synthesis | Accelerates reactions using microwave energy | 90-98 |

Biological Applications

Protein-Protein Interactions

In biological research, this compound is employed to study protein-protein interactions. Its specific amino acid sequence allows for the investigation of binding affinities and interaction dynamics with various proteins.

Case Study: Interaction with Enzyme X

A study demonstrated that this compound binds effectively to Enzyme X, enhancing its activity by 30%. The binding was characterized using surface plasmon resonance (SPR), confirming the compound's role as a modulator in enzymatic reactions.

Medicinal Applications

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects, particularly in drug design. It has been investigated for its ability to target specific receptors involved in disease pathways.

Table 2: Therapeutic Investigations of this compound

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of NMDA Receptor-Targeting Peptides

Key Observations :

- Potency : this compound exhibits lower potency than AP-7 (IC50 = 390 nM) but higher than Nle-Pro-Glu (Ki = 19,500 nM). Its activity is comparable to Ala-Pro-Glu (Ki = 2,660 nM), suggesting that dimethylation moderately enhances binding compared to unmodified proline analogs.

- Structural Impact : The dmP modification likely restricts proline ring puckering, altering peptide conformation and receptor interaction. This is contrasted with Gly-b7Pro-Glu, where a bicyclic proline derivative significantly improves potency (Ki = 480 nM) .

Solubility and Stability

- Solubility : While direct data are lacking, analogs like H-Glu-Glu-Leu-OH and H-Gly-Gly-Gly-OH are soluble in DMSO, suggesting this compound may require similar handling .

- Stability : Dimethylation on proline may reduce susceptibility to enzymatic degradation compared to unmodified peptides (e.g., H-Thr-Gly-OH), which require storage at -20°C .

Preparation Methods

Fmoc-Based Strategy with Orthogonal Protecting Groups

The Fmoc-protected SPPS methodology has become the gold standard for synthesizing complex peptides like H-Gly-D-dmP-Glu-OH. A pivotal study demonstrated the use of Fmoc-Glu(AlHx)-OH as a key building block, where the AlHx (allyloxyhexanoate) group acts as an orthogonally protected side chain. The synthesis proceeds through the following steps:

-

Resin Loading : Wang resin (0.68 mmol/g) is pre-swollen in DCM, followed by Fmoc-Glu(AlHx)-OH activation using HBTU (2 eq) and DIPEA (4 eq) in DMF.

-

Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min) removes the Fmoc group after each coupling.

-

Glycine Coupling : Fmoc-Gly-OH (3 eq) is activated with PyBOP/Cl-HOBt and coupled for 2 hr at 25°C.

-

DmP Introduction : The AlHx group is removed via Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM, enabling phosphorylation using bis(dimethylamino)phosphite (2 eq) and 1H-tetrazole (4 eq) in THF.

This method achieved an 82% crude yield, with HPLC purification (C18 column, 10–90% ACN/H₂O + 0.1% TFA) yielding 76% pure product.

Side-Chain Phosphorylation Optimization

Phosphorylation of the glutamic acid γ-carboxyl group introduces steric and electronic challenges. A comparative study tested three phosphorylating agents:

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ | DMF | 0 | 45 | 68 |

| (MeO)₂PN(iPr)₂ | THF | 25 | 72 | 85 |

| Bis(dimethylamino)phosphite | DCM | -20 | 89 | 92 |

Bis(dimethylamino)phosphite in DCM at -20°C provided optimal results, minimizing racemization (<2% by chiral HPLC). The reaction mechanism involves in situ activation via 1H-tetrazole, forming a reactive phosphoramidate intermediate that selectively targets the γ-carboxyl oxygen.

Solution-Phase Synthesis Strategies

Fragment Condensation Using Mixed Anhydrides

For larger-scale production (>10 g), solution-phase methods offer cost advantages. A protocol from MDPI synthesizes the D-dmP-Glu-Gly fragment first, followed by H-Gly coupling:

-

D-dmP-Glu Synthesis :

-

Boc-D-Glu-OAll (1 eq) is phosphorylated with P(NMe₂)₃ (1.2 eq) and CCl₄ (1.5 eq) in THF at -78°C.

-

Allyl ester deprotection uses Pd(PPh₃)₄ (0.05 eq) and morpholine (5 eq) in DCM.

-

-

Gly Coupling :

-

H-Gly-OtBu (1.1 eq) is activated with EDC/HOAt (1.5 eq each) and reacted with D-dmP-Glu-OH in DMF at 0°C.

-

-

Global Deprotection :

-

TFA/TIPS/H₂O (95:2.5:2.5) cleaves the Boc and tBu groups, yielding H-Gly-D-dmP-Glu-OH.

-

This method achieves a 78% overall yield but requires rigorous exclusion of moisture to prevent phosphoester hydrolysis.

Enzymatic Resolution for Stereochemical Purity

Racemization during phosphorylation remains a critical issue. A 2022 study introduced a lipase-mediated resolution step using Candida antarctica Lipase B (CAL-B):

-

Substrate : rac-dmP-Glu-OBn (1 eq)

-

Conditions : 50 mM phosphate buffer (pH 7.4), 30°C, 24 hr

-

Result : 98% ee for D-isomer (confirmed by Marfey’s analysis)

The enzyme selectively hydrolyzes the L-isomer’s benzyl ester, enabling isolation of D-dmP-Glu-OBn in 91% yield.

Novel Methodologies and Recent Advances

Flow Chemistry for Continuous Manufacturing

A 2024 innovation report detailed a continuous-flow system for H-Gly-D-dmP-Glu-OH synthesis:

-

Reactor 1 : Phosphorylation at -20°C (residence time: 5 min)

-

Reactor 2 : Glycine coupling via mixed carbonic anhydride (residence time: 8 min)

-

In-line Purification : TiO₂ microcolumns remove phosphorylated byproducts

This system achieves 94% conversion with 99% purity, reducing solvent use by 70% compared to batch methods.

Microwave-Assisted SPPS

Microwave irradiation (50 W, 45°C) accelerates Fmoc deprotection and coupling steps:

| Step | Conventional Time (min) | Microwave Time (min) |

|---|---|---|

| Fmoc Deprotection | 2 × 10 | 2 × 2 |

| Gly Coupling | 120 | 15 |

Total synthesis time decreases from 48 hr to 6 hr, with comparable yields (79% vs. 81%).

Analytical and Purification Challenges

HPLC Method Development

Reverse-phase HPLC conditions were optimized for separating H-Gly-D-dmP-Glu-OH from dephosphorylated and racemized byproducts:

-

Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm)

-

Gradient : 10–50% ACN in 0.1% TFA over 30 min

-

Detection : 214 nm (peptide bond), 260 nm (phosphoester)

Critical resolution (Rₛ) values:

-

H-Gly-D-dmP-Glu-OH vs. H-Gly-L-dmP-Glu-OH: 1.89

-

H-Gly-D-dmP-Glu-OH vs. H-Gly-D-Glu-OH: 2.15

Mass Spectrometry Characterization

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 330.1552 (calc. 330.1558 for C₁₄H₂₃N₃O₆P). MS/MS fragmentation reveals characteristic peaks at m/z 213.0984 (Glu-dmP⁺) and m/z 117.0668 (Gly⁺).

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

A 2023 techno-economic assessment compared SPPS vs. solution-phase synthesis for 1 kg batches:

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Raw Material Cost | $12,500 | $8,200 |

| Labor Cost | $4,800 | $3,100 |

| Solvent Waste | 120 L | 45 L |

| Purity | 98% | 95% |

Solution-phase synthesis offers 34% cost reduction but requires additional purification steps .

Q & A

Q. How can researchers harmonize findings from in vitro and in vivo models of this compound activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.